molecular formula C12H18ClNO B1377436 [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride CAS No. 1432680-73-3

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride

Cat. No.: B1377436
CAS No.: 1432680-73-3
M. Wt: 227.73 g/mol
InChI Key: VGQKSTLFBJGWKT-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride is a chemical compound that has garnered significant attention in the field of medical research due to its potential therapeutic effects. It is a cyclic amine with a benzyl group attached to the cyclobutyl ring

Preparation Methods

The synthesis of [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride typically involves several steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step involves the attachment of a benzyl group to the cyclobutyl ring, often through nucleophilic substitution reactions.

    Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclobutyl ring.

    Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its pharmacological properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride include other cyclic amines with benzyl groups, such as:

  • [3-(Benzyloxy)cyclopropyl]methanamine hydrochloride
  • [3-(Benzyloxy)cyclopentyl]methanamine hydrochloride
  • [3-(Benzyloxy)cyclohexyl]methanamine hydrochloride

Compared to these compounds, this compound may exhibit unique pharmacological properties due to the specific structure of the cyclobutyl ring, which can influence its interaction with molecular targets and its overall biological activity.

Properties

IUPAC Name

(3-phenylmethoxycyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQKSTLFBJGWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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